

4-Bromo-6-methylpyridin-3-ol molecular weight

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Compound of Interest

Compound Name: **4-Bromo-6-methylpyridin-3-ol**

Cat. No.: **B2851571**

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An In-Depth Technical Guide to **4-Bromo-6-methylpyridin-3-ol**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Bromo-6-methylpyridin-3-ol is a substituted pyridinol derivative that serves as a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom, a hydroxyl group, and a methyl group on a pyridine core, provides multiple reactive sites for synthetic elaboration. The bromine atom, in particular, acts as a crucial synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of **4-Bromo-6-methylpyridin-3-ol**, outlines a robust and logical protocol for its synthesis and characterization, and explores its strategic applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Part 1: Core Physicochemical Properties and Data

A thorough understanding of a chemical intermediate's properties is foundational to its effective use in synthesis. This section consolidates the essential molecular and safety data for **4-Bromo-6-methylpyridin-3-ol**.

Molecular and Identification Data

The fundamental identifiers and computed properties of **4-Bromo-6-methylpyridin-3-ol** are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

Property	Value	Source
Molecular Weight	188.02 g/mol	[1] [2] [3]
Monoisotopic Mass	186.96328 Da	[1]
Molecular Formula	C ₆ H ₆ BrNO	[1] [2] [3]
CAS Number	1256811-26-3	[1] [4]
IUPAC Name	4-bromo-6-methylpyridin-3-ol	[1]
Canonical SMILES	CC1=CC(=C(C=N1)O)Br	[1]
InChIKey	VEJDEFSSYYNJE-UHFFFAOYSA-N	[1] [5]

Chemical Structure

The two-dimensional structure of **4-Bromo-6-methylpyridin-3-ol** highlights the key functional groups available for synthetic manipulation.

Caption: 2D Structure of **4-Bromo-6-methylpyridin-3-ol**.

Physical and Safety Information

Proper handling and storage are dictated by the compound's physical properties and hazard profile.

Property	Value / Information	Source
Predicted XLogP3	1.6	[1]
Appearance	White solid (character)	[5]
Storage Conditions	Sealed in dry, Room Temperature or 2-8°C	[3] [5]
GHS Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1]
GHS Signal Word	Warning	[1] [5]

Expert Insight: The hazard profile necessitates handling this compound within a fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The moderate lipophilicity, indicated by the XLogP value, suggests good solubility in common organic solvents used in synthesis and purification.

Part 2: Synthesis, Purification, and Workflow

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for developing derivatives. A logical and field-proven approach involves the regioselective bromination of a readily available pyridinol precursor.

Retrosynthetic Strategy and Mechanistic Rationale

The most direct synthetic route to **4-Bromo-6-methylpyridin-3-ol** is the electrophilic bromination of 6-methylpyridin-3-ol.

Causality Behind Experimental Choices:

- Starting Material: 6-methylpyridin-3-ol is selected as the precursor. The hydroxyl group is an activating group that directs electrophiles to the ortho and para positions. In this case, the C4 position is ortho to the hydroxyl group and is sterically accessible, making it the most probable site for bromination.

- **Brominating Agent:** N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation.^[6] It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine under mild conditions, minimizing side reactions and improving safety.
- **Solvent:** A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is suitable. These solvents can dissolve the starting material and NBS without reacting with them, facilitating a homogenous reaction environment.
- **Temperature Control:** The reaction is typically run at room temperature. While heating can increase the reaction rate, it can also lead to undesired byproducts. Starting at a lower temperature (e.g., 0°C) and allowing the reaction to warm to room temperature provides excellent control over the exothermic nature of the reaction.

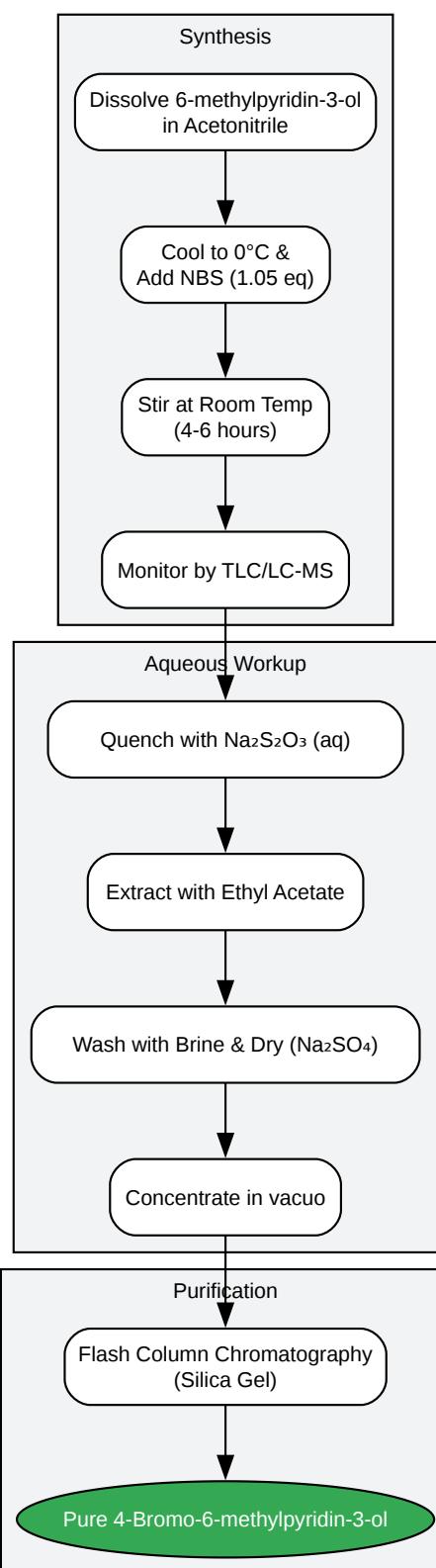
Step-by-Step Synthetic Protocol

This protocol is a self-validating system. Successful synthesis and isolation of a product with the expected analytical data (see Part 3) confirms the efficacy of the methodology.

- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methylpyridin-3-ol (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Stir the solution until all solid has dissolved.
- **Reagent Addition:** Cool the flask to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate (3x).
- Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
- Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to isolate the pure **4-Bromo-6-methylpyridin-3-ol**.

Synthesis and Purification Workflow Diagram

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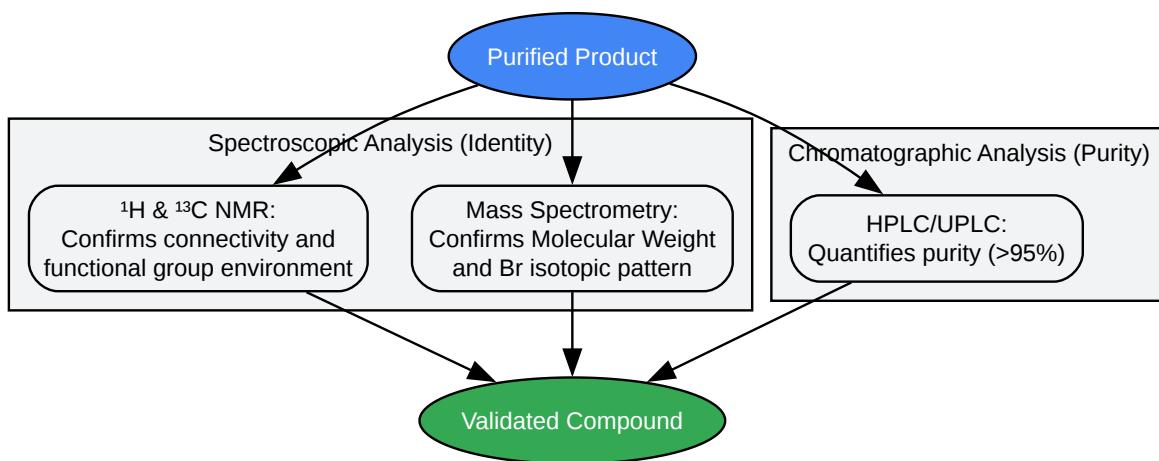
Caption: Workflow for Synthesis and Purification.

Part 3: Analytical Validation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical package.

Analytical Workflow for Structural Confirmation and Purity

A multi-pronged approach ensures the highest confidence in the final product.



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Caption: Self-Validating Analytical Workflow.

Expected Analytical Data

- **¹H NMR Spectroscopy:** The spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as singlets or doublets in the aromatic region, and the methyl group will be a sharp singlet in the aliphatic region.
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic pair of peaks for the molecular ion $[M]^+$ and $[M+2]^+$ with a roughly 1:1 intensity ratio. This pattern is the definitive

signature of a molecule containing a single bromine atom. The measured mass should correspond to the calculated molecular weight (188.02 g/mol).[3]

- High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method should show a single major peak, allowing for the quantification of purity, which is typically expected to be >95% for use in further synthetic applications.

Part 4: Applications in Drug Discovery and Development

4-Bromo-6-methylpyridin-3-ol is not merely a chemical curiosity; it is a strategic tool for drug discovery. Its value lies in the synthetic versatility endowed by its functional groups.

The Privileged Pyridinone/Pyridinol Scaffold

Pyridinone and pyridinol cores are considered "privileged structures" in medicinal chemistry.[7][8]

- Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[7][8]
- Bioisosteric Replacement: This scaffold is often used as a bioisostere for phenol or amide groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7]
- Proven Bioactivity: Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[8]

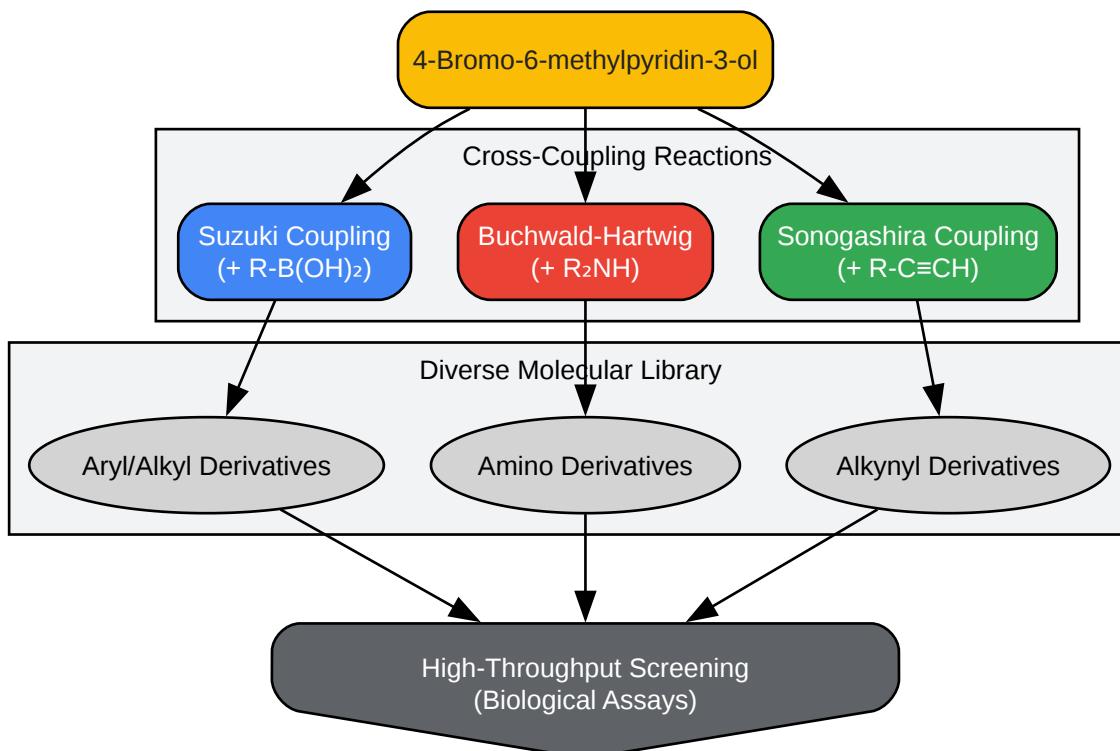
The Bromine Atom as a Versatile Synthetic Handle

The true power of this intermediate for drug development professionals lies in the reactivity of the C-Br bond. Bromopyridines are ideal substrates for a wide array of transition-metal-catalyzed cross-coupling reactions.[9] This allows for the rapid and efficient generation of diverse molecular libraries by systematically varying the coupling partner.

Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing many drug candidates.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Logical Workflow for Library Synthesis



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Caption: Application in parallel synthesis for drug discovery.

Conclusion

4-Bromo-6-methylpyridin-3-ol, with a molecular weight of 188.02 g/mol, is a high-value synthetic intermediate for the pharmaceutical and life sciences industries.^{[1][2][3]} Its utility extends far beyond its basic properties, stemming from the strategic placement of functional

groups that allow for predictable reactivity and synthetic diversification. The pyridinol core provides a biologically relevant scaffold, while the bromine atom serves as a linchpin for modern cross-coupling chemistry. By employing robust synthetic and analytical workflows, researchers can confidently utilize this compound to accelerate the discovery and development of next-generation therapeutics.

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References

- 1. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-bromo-6-methyl-pyridin-3-ol - CAS:1256811-26-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-bromo-6-methyl-pyridin-3-ol | 1256811-26-3 [chemicalbook.com]
- 5. 4-Bromo-6-methylpyridin-3-ol,1256811-26-3-Chemicalbridge-Chemicalbridge
[chemicalbridge.co.uk]
- 6. Buy 6-Bromo-4-(hydroxymethyl)pyridin-3-ol [smolecule.com]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]
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